molecular formula C15H16N2O2 B15159345 5-Amino-2-(3,4-dimethylanilino)benzoic acid CAS No. 804444-70-0

5-Amino-2-(3,4-dimethylanilino)benzoic acid

Cat. No.: B15159345
CAS No.: 804444-70-0
M. Wt: 256.30 g/mol
InChI Key: ALIVWOOHMSQECA-UHFFFAOYSA-N
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Description

5-Amino-2-(3,4-dimethylanilino)benzoic acid is an organic compound characterized by its molecular structure, which includes an amino group, a dimethylanilino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3,4-dimethylanilino)benzoic acid typically involves the following steps:

  • Nitration: The starting material, 3,4-dimethylaniline, undergoes nitration to introduce a nitro group, forming 3,4-dimethylnitrobenzene.

  • Reduction: The nitro group is then reduced to an amino group, yielding 3,4-dimethylaniline.

  • Coupling Reaction: The resulting 3,4-dimethylaniline is coupled with a benzoic acid derivative to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(3,4-dimethylanilino)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The benzoic acid moiety can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Amino-2-(3,4-dimethylanilino)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These properties make it useful in various biological and chemical processes.

Comparison with Similar Compounds

  • 3,4-Dimethylaniline: A structural analog with similar properties but lacking the benzoic acid moiety.

  • 2,4-Dimethylaniline: Another structural analog with a different position of the methyl groups.

  • 5-Amino-2-(2,4-dimethylanilino)benzoic acid: A compound with a similar structure but different positioning of the amino and methyl groups.

Uniqueness: 5-Amino-2-(3,4-dimethylanilino)benzoic acid is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications

Properties

CAS No.

804444-70-0

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

5-amino-2-(3,4-dimethylanilino)benzoic acid

InChI

InChI=1S/C15H16N2O2/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15(18)19/h3-8,17H,16H2,1-2H3,(H,18,19)

InChI Key

ALIVWOOHMSQECA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)N)C(=O)O)C

Origin of Product

United States

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